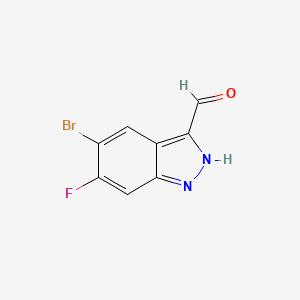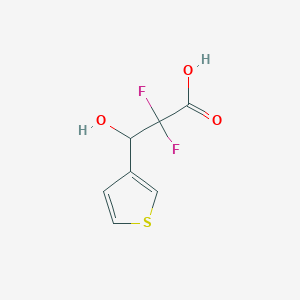
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. The oxazole ring is known for its biological activity and is often found in various pharmacologically active compounds. The piperazine ring is a common structural motif in medicinal chemistry, frequently used to enhance the pharmacokinetic properties of drugs.
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine typically involves the formation of the oxazole ring followed by the introduction of the piperazine moiety. One common synthetic route starts with the cyclization of a suitable precursor to form the oxazole ring. This is followed by the reaction with piperazine under appropriate conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the piperazine moiety.
Scientific Research Applications
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine involves its interaction with specific molecular targets in the body. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine can be compared with other oxazole and piperazine derivatives:
Oxazole Derivatives: Compounds like aleglitazar and mubritinib also contain the oxazole ring and exhibit significant biological activities.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-cyclopropyl-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-2-8(1)9-7-10(14-12-9)13-5-3-11-4-6-13/h7-8,11H,1-6H2 |
InChI Key |
IOLVDFHSZBQIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


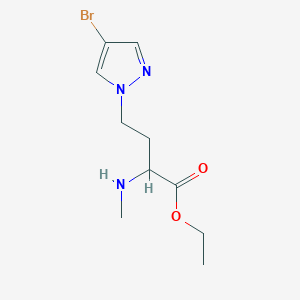
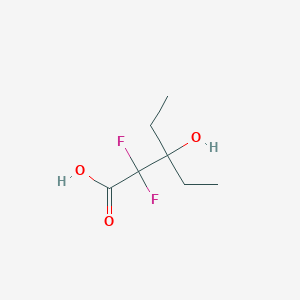
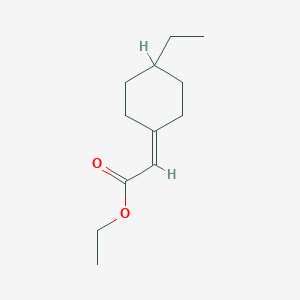
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
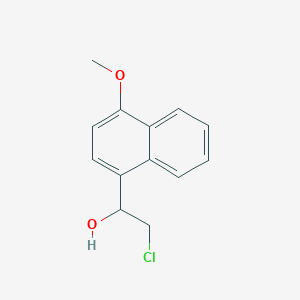

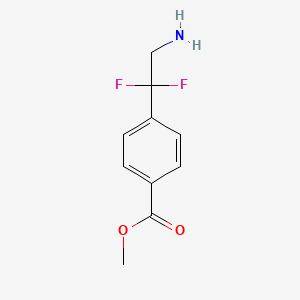
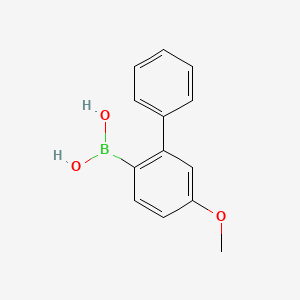
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

